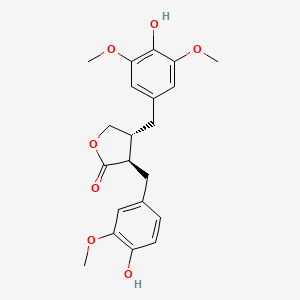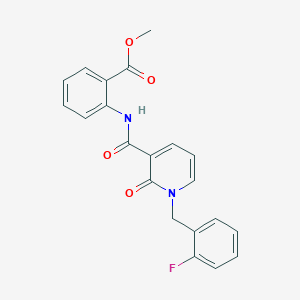![molecular formula C17H17N5OS B2486725 5-metil-N-fenil-7-(tiofen-2-il)-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 1212088-01-1](/img/structure/B2486725.png)
5-metil-N-fenil-7-(tiofen-2-il)-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" belongs to a class of chemicals known for their diverse biological activities. Research on similar triazolo[1,5-a]pyrimidines has shown their potential in various fields due to their structural uniqueness and functional versatility.
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidine derivatives involves multistep reactions starting from basic heterocyclic compounds. A typical process involves the cyclization of amino-triazoles with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, producing triazolopyrimidines with good yield and regioselectivity (Massari et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insight into the compound's arrangement and bonding. For example, studies on similar compounds have detailed their crystal environments, hydrogen bonding, and supramolecular architecture, which are crucial for understanding their reactivity and interaction with biological targets (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, which leads to the formation of new heterocyclic systems. These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications. The cyclocondensation of triazolopyrimidines with hydroxylamine or hydrazine is an example of such transformations (Desenko et al., 1998).
Aplicaciones Científicas De Investigación
- Aplicaciones Clínicas: Estas propiedades lo hacen relevante para tratar condiciones como trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .
- Ciencias de los Materiales: Más allá de la medicina, compuestos como este también encuentran aplicaciones en las ciencias de los materiales .
- Síntesis Asistida por Microondas: Los investigadores han desarrollado un método libre de catalizador, libre de aditivos y ecológico para sintetizar 1,2,4-triazolo[1,5-a]piridinas utilizando enaminonitrilos y benzo-hidrazidas. La reacción en tándem implica transamidación seguida de adición nucleofílica con nitrilo y posterior condensación. Este método demuestra un amplio alcance de sustratos, buena tolerancia a los grupos funcionales y escalabilidad .
- Funcionalización en Etapa Tardía: La utilidad sintética del compuesto se extiende a la funcionalización en etapa tardía de la triazolo piridina .
- Derivados: Se han sintetizado y evaluado compuestos relacionados para la actividad antimicrobiana y antifúngica. Por ejemplo, 3-(4-isopropiltiazol-2-il)-6-sustituido fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazinas se probaron contra varios microorganismos .
Química Medicinal y Desarrollo de Fármacos
Química Sintética y Metodología
Propiedades Antimicrobianas y Antifúngicas
En resumen, las diversas aplicaciones de este compuesto abarcan la química medicinal, la metodología sintética y las posibles intervenciones terapéuticas. Su estructura única y sus actividades biológicas lo convierten en un área de investigación emocionante con perspectivas prometedoras para el desarrollo de fármacos y aplicaciones en la ciencia de los materiales . 🌟
Mecanismo De Acción
Target of Action
Triazolopyrimidines and thiophenes are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds containing triazole or thiophene moieties can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Triazolopyrimidines and thiophenes have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
In terms of cellular effects, 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to influence cell function in various ways . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
The molecular mechanism of action of 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
In terms of transport and distribution, 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can interact with various transporters or binding proteins . This can influence its localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-methyl-N-phenyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-14(16(23)21-12-6-3-2-4-7-12)15(13-8-5-9-24-13)22-17(20-11)18-10-19-22/h2-11,14-15H,1H3,(H,21,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTUIYGCDJEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

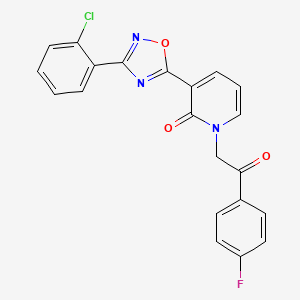
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
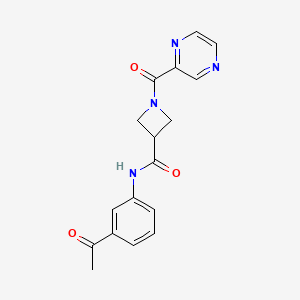
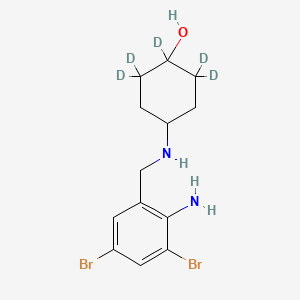
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
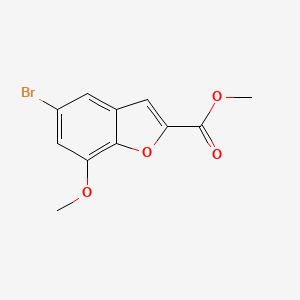
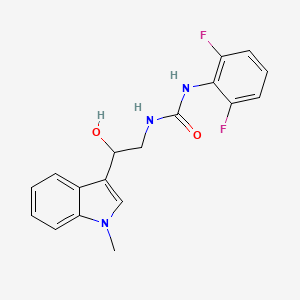
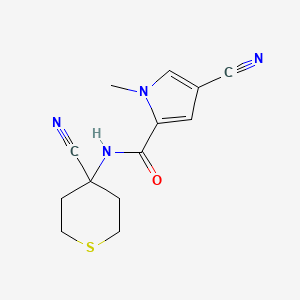
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
